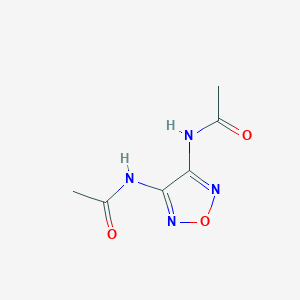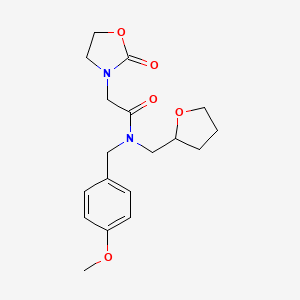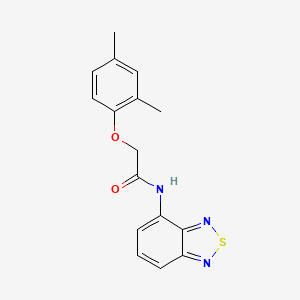![molecular formula C20H23NO3 B5579896 isobutyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5579896.png)
isobutyl 4-[(3-phenylpropanoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact molecular structure. It could potentially undergo reactions typical of esters (since it appears to contain a benzoate group) or reactions typical of amines (since it appears to contain an amino group) .Applications De Recherche Scientifique
Polyhydroxyalkanoates as Tissue Engineering Materials
Polyhydroxyalkanoates (PHA) are recognized for their biodegradable and thermoprocessable properties, making them suitable for various medical and tissue engineering applications. These materials have been utilized in developing devices like sutures, cardiovascular patches, and wound dressings, thanks to their favorable mechanical properties, biocompatibility, and controllable degradation times. The specific application of isobutyl 4-[(3-phenylpropanoyl)amino]benzoate in this context could be in line with the development of biocompatible materials for medical applications, although the direct reference to this compound was not found in the literature reviewed (Chen & Wu, 2005).
Organic Synthesis and Polymerization
In the field of organic synthesis, research on amino acid-based polymers through reversible addition−fragmentation chain transfer (RAFT) polymerization indicates the potential for creating novel polymers with specific functionalities. While not directly citing isobutyl 4-[(3-phenylpropanoyl)amino]benzoate, studies on polymers containing phenylalanine moieties highlight the broader relevance of incorporating aromatic amino acid derivatives into polymers for varied applications, including drug delivery systems and biocompatible materials (Mori et al., 2006).
Antioxidant Activity of Derivatives
Research on the antioxidant activity of various ascorbic and cinnamic acids derivatives demonstrates the interest in modifying chemical structures to enhance biological activities. One compound showing significant promise in scavenging the superoxide anion indicates the potential of chemically modified benzoates, including isobutyl 4-[(3-phenylpropanoyl)amino]benzoate, for therapeutic applications. Though the cited study does not mention this compound explicitly, it implies the possibility of such derivatives possessing antioxidant properties (Point et al., 1998).
Crystal Structure Analysis
The detailed analysis of the crystal and molecular structure of isobutyl 4-(4′-phenylbenzylidene amino) cinnamate (IBPBAC) provides insight into the structural properties that could influence the material's phase behavior and potential applications in liquid crystals and advanced materials. Understanding the crystal structure is crucial for designing materials with specific optical and electronic properties, which may extend to isobutyl 4-[(3-phenylpropanoyl)amino]benzoate if similar structural characteristics are present (Leadbetter et al., 1980).
Safety and Hazards
Propriétés
IUPAC Name |
2-methylpropyl 4-(3-phenylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-15(2)14-24-20(23)17-9-11-18(12-10-17)21-19(22)13-8-16-6-4-3-5-7-16/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRYWHYPOXAZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5579816.png)
![(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579832.png)

![2-methoxy-5-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzyl acetate](/img/structure/B5579838.png)
![2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenyl 4-methylbenzenesulfonate](/img/structure/B5579847.png)

![N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide](/img/structure/B5579857.png)
![(5-hydroxy-4-methylnaphtho[1,2-b]thien-2-yl)(phenyl)methanone](/img/structure/B5579873.png)
![4-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5579878.png)


![methyl 2-{[(2-pyridinylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5579901.png)
![ethyl 4-[(4-chloro-2-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5579902.png)
![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N-(4-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5579905.png)